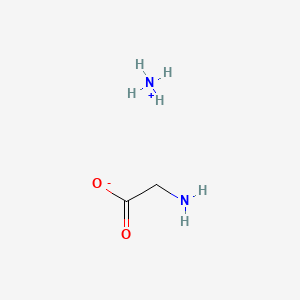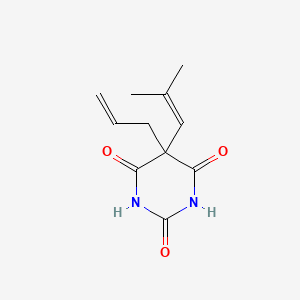![molecular formula C28H22N4O4S4 B13431777 Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid: is a complex organic compound with the molecular formula C28H22N4O4S4 and a molecular weight of 606.76 g/mol . This compound is primarily used as an intermediate in the synthesis of N,N’-Bis(2-mercaptobenzoyl)hydrazide , which is a selective inhibitor of HIV-1 integrase. It is known for its specificity in targeting HIV-1 integrase without affecting other retroviral targets or human topoisomerases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid typically involves the reaction of 2-mercaptobenzoyl hydrazide with 2,2’-dithiobis-benzoic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of catalysts or specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as thiol or disulfide groups, which can further participate in other chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used as a building block for synthesizing more complex molecules. Its ability to form disulfide bonds makes it valuable in the study of redox reactions and thiol-disulfide exchange processes.
Biology: In biological research, this compound is used to study the inhibition of HIV-1 integrase, a key enzyme in the replication of the HIV virus. Its specificity for HIV-1 integrase makes it a valuable tool in antiviral research.
Medicine: In medicine, the compound’s role as an HIV-1 integrase inhibitor has potential therapeutic applications in the treatment of HIV/AIDS. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is used in the production of pharmaceuticals and other chemical products. Its ability to form stable disulfide bonds makes it useful in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid involves the inhibition of HIV-1 integrase. This enzyme is responsible for integrating the viral DNA into the host cell genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The molecular targets include the active site of the integrase enzyme, where the compound binds and blocks its activity.
Comparación Con Compuestos Similares
N,N’-Bis(2-mercaptobenzoyl)hydrazide: This compound is directly related to Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid and shares similar properties and applications.
2-Mercaptobenzoyl Hydrazide: A precursor in the synthesis of the target compound, it also exhibits similar reactivity and functional group characteristics.
Uniqueness: Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2’-Dithiobis-benzoic Acid is unique in its ability to specifically inhibit HIV-1 integrase without affecting other enzymes or viral targets. This specificity makes it a valuable tool in antiviral research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H22N4O4S4 |
|---|---|
Peso molecular |
606.8 g/mol |
Nombre IUPAC |
2-sulfanyl-N'-[2-[[2-[[(2-sulfanylbenzoyl)amino]carbamoyl]phenyl]disulfanyl]benzoyl]benzohydrazide |
InChI |
InChI=1S/C28H22N4O4S4/c33-25(17-9-1-5-13-21(17)37)29-31-27(35)19-11-3-7-15-23(19)39-40-24-16-8-4-12-20(24)28(36)32-30-26(34)18-10-2-6-14-22(18)38/h1-16,37-38H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) |
Clave InChI |
LLSCXYAYBZEUTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NNC(=O)C4=CC=CC=C4S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)


